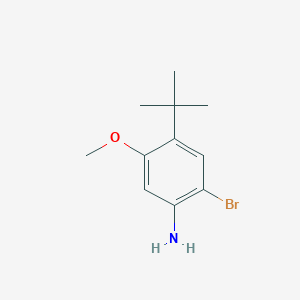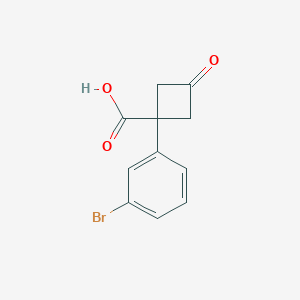
1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid, otherwise known as 3-bromo-1-phenyl-3-oxocyclobutane-1-carboxylic acid, is a cyclic organic compound that has a variety of applications in organic synthesis, medicinal chemistry, and drug discovery. This compound has a wide range of uses, from being used as a starting material for synthesizing other compounds to being used as a reagent in organic synthesis. It is also used in medicinal chemistry and drug discovery, as it has been found to have an inhibitory effect on certain enzymes and receptors.
Applications De Recherche Scientifique
Comprehensive Analysis of 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic Acid Applications
1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.
Synthesis of Phthalocyanines
Phthalocyanines: are a group of macrocyclic compounds widely used in dyeing fabrics, manufacturing of inks, and as organic semiconductors. 1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid can be utilized in the synthesis of monoisomeric 1,8,15,22-substituted phthalocyanines . These derivatives are particularly interesting for their enhanced chemical and thermal stability, making them suitable for high-performance electronic and photovoltaic applications .
Development of Phthalocyanine-Fullerene Dyads
The compound is also instrumental in creating phthalocyanine-fullerene dyads . These dyads are promising materials for organic photovoltaic cells due to their ability to improve charge separation and transport. The bromophenyl group in the compound can facilitate the attachment of fullerenes to the phthalocyanine core, enhancing the photophysical properties of the resultant dyad .
Pharmacokinetic Studies
In pharmacology, the compound can be used for pharmacokinetic studies . It serves as a precursor in synthesizing molecules like 1-(3′-bromophenyl)-heliamine, which have been studied for their anti-arrhythmic properties. Understanding the pharmacokinetics of such derivatives is crucial for developing new medications for cardiovascular diseases .
Metabolite Identification
The compound’s derivatives are used in metabolite identification studies. By analyzing the metabolites formed from compounds like 1-(3′-bromophenyl)-heliamine, researchers can gain insights into the metabolic pathways and potential interactions within biological systems. This information is vital for drug development and safety assessments .
Propriétés
IUPAC Name |
1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOZFXSVHTYQQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-oxocyclobutane-1-carboxylic acid | |
CAS RN |
1342653-06-8 |
Source


|
| Record name | 1-(3-bromophenyl)-3-oxocyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


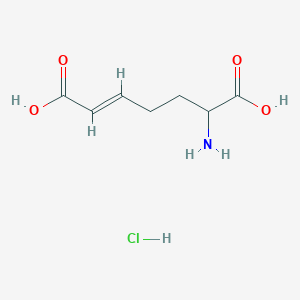
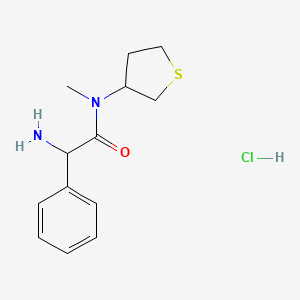
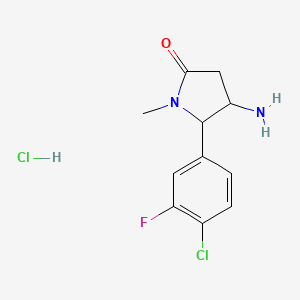

![Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B1376642.png)

![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)



![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)
